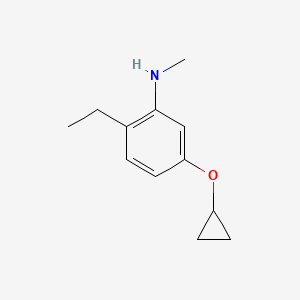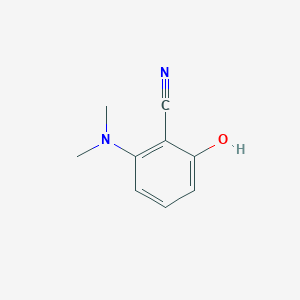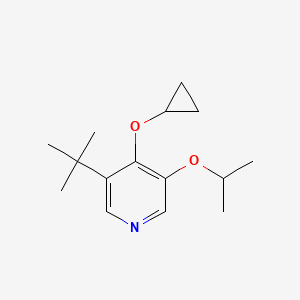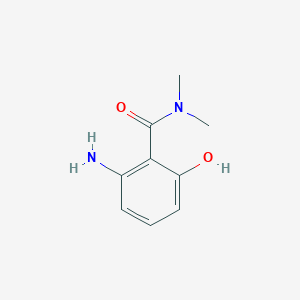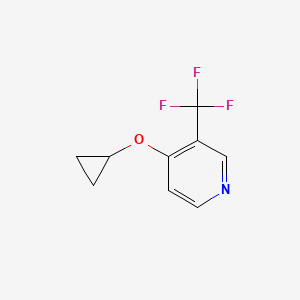
5-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It features a cyclopropylmethoxy group attached to a benzene ring, which is further substituted with a hydroxyl group and an N,N-dimethylamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide typically involves multiple steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid.
Formation of Intermediate: The hydroxyl group of 2-hydroxybenzoic acid is protected, and the carboxylic acid group is converted to an amide using N,N-dimethylamine.
Cyclopropylmethoxy Group Introduction: The protected intermediate is then reacted with cyclopropylmethanol in the presence of a suitable catalyst to introduce the cyclopropylmethoxy group.
Deprotection: Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of 5-(Cyclopropylmethoxy)-2-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 5-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Cyclopropylmethoxy)-2-hydroxybenzamide: Lacks the N,N-dimethyl group.
2-Hydroxy-N,N-dimethylbenzamide: Lacks the cyclopropylmethoxy group.
5-Methoxy-2-hydroxy-N,N-dimethylbenzamide: Has a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
5-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclopropylmethoxy group and the N,N-dimethylamide group, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
5-(cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(16)11-7-10(5-6-12(11)15)17-8-9-3-4-9/h5-7,9,15H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
GZCUYBRMYARPBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OCC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



